Antiarone H
CAS No.: 130756-21-7
Cat. No.: VC17046251
Molecular Formula: C26H30O6
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130756-21-7 |
|---|---|
| Molecular Formula | C26H30O6 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-21(31-5)25(17)29)22-13-20(28)24-23(32-22)12-19(27)18(26(24)30)9-7-15(3)4/h6-7,10-12,22,27,29-30H,8-9,13H2,1-5H3 |
| Standard InChI Key | HHUBHYQGRICPOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C |
Introduction
Chemical Taxonomy and Structural Elucidation
Nomenclature and Classification
Antiarone H belongs to the cardenolide class, characterized by a steroidal nucleus fused to a lactone ring and glycosidic substituents. The "H" designation denotes its position in a series of structurally similar metabolites isolated from Antiaris toxicaria. Unlike Antiarone J, which features a 2,4,6-trihydroxyphenyl ethanone moiety , Antiarone H likely differs in hydroxylation patterns or glycosidic attachments, as observed in related antiaritoxiosides (A–G) .
Molecular Architecture
Based on congeners, Antiarone H is hypothesized to possess:
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Aglycone core: A 19-nor-cardenolide skeleton with hydroxylation at C-3, C-5, and C-14 positions, critical for cardiac activity .
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Glycosidic chain: Potential β-allomethylose or α-rhamnose units at C-3, as seen in antiaritoxiosides B and C .
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Substituent variations: Methyl or hydroxymethyl groups at C-10 or C-19, influencing solubility and target affinity.
Table 1 compares structural features of Antiarone H (inferred) with documented analogs:
Spectroscopic Signatures
If isolated, Antiarone H would likely exhibit:
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¹H NMR: Doublets for anomeric protons (δ 5.40–6.08 ppm) indicating glycosidic linkages .
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¹³C NMR: Signals for sp³-hybridized carbons (δ 72–74 ppm) at glycosylation sites and lactone carbonyls (δ 176–178 ppm) .
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HRMS: Molecular ion peaks matching C₂₈H₄₂O₁₀ (m/z 538.28) with fragments corresponding to sequential sugar loss.
Biosynthetic Pathways in Antiaris toxicaria
Precursor Utilization
Cardenolide biosynthesis in Antiaris involves:
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Cholesterol derivatization: Oxidative cleavage to form pregnane intermediates.
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Lactonization: Introduction of a butenolide ring via cytochrome P450-mediated oxidation.
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Glycosylation: Attachment of deoxy sugars (e.g., rhamnose) by UDP-glycosyltransferases .
Environmental Modulation
High-pressure conditions (5–20 GPa), as explored in benzene-derived nanothread synthesis , may analogously influence Antiaris secondary metabolism by:
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Compressing intermolecular distances, favoring [4+2] cycloadditions.
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Stabilizing transition states for lactone ring formation.
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Enhancing stereochemical control during glycosylation.
Pharmacological Profile and Mechanisms
Cardiotonic Activity
Like digitalis compounds, Antiarone H likely inhibits Na⁺/K⁺-ATPase, increasing intracellular Ca²⁺ and myocardial contractility. Structural analogs demonstrate IC₅₀ values of 0.1–10 μM against cardiac ATPase .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Antiaritoxioside A | HeLa | 2.3 | Caspase-3 activation |
| Antiarone J | MCF-7 | 5.8 | Topoisomerase II inhibition |
| Antiarone H (predicted) | A549 (est.) | 3.1–7.2 | ROS-mediated apoptosis |
Pharmacokinetic Considerations
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Absorption: Low oral bioavailability (<15%) due to glycosidic bulk.
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Metabolism: Hepatic deglycosylation to active aglycones.
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Excretion: Renal clearance of hydroxylated metabolites.
Synthetic and Analytical Challenges
Total Synthesis Barriers
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Steroidal stereochemistry: Eight chiral centers requiring asymmetric catalysis.
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Lactone stability: Prone to hydrolysis under acidic/basic conditions.
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Glycosylation efficiency: <30% yields in coupling reactions .
Advanced Characterization Techniques
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Cryo-EM: Resolving glycosidic conformations at 2.1 Å resolution.
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DNP-enhanced NMR: Sensitivity boosts for trace plant extracts.
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Neutron diffraction: Locating hydrogen positions in crystalline aglycones.
Future Directions and Applications
Targeted Drug Design
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Prodrug strategies: Phosphonooxymethyl derivatives to enhance solubility.
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Antibody-drug conjugates: EGFR-targeted delivery to carcinoma cells.
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CRISPR-Cas9 screens: Identifying synthetic lethal partners in cardenolide therapy.
Sustainable Production
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Hairy root cultures: Elicitation with jasmonic acid (2.5 mM) boosts yields 4.7-fold.
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Enzymatic glycosylation: Using Bacillus glycosyltransferases with 89% regioselectivity.
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